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Compound of Interest

Compound Name: p38 MAPK-IN-2

Cat. No.: B1663467 Get Quote

SB203580 and BIRB 796 inhibit p38 MAPK through fundamentally different mechanisms, which

has significant implications for their potency and selectivity.

SB203580 is a Type I inhibitor, functioning as an ATP-competitive antagonist.[3] It binds to the

active, "DFG-in" conformation of the p38 kinase, directly competing with ATP for binding to the

kinase's active site.[4] This mode of action is characteristic of many first-generation kinase

inhibitors.

BIRB 796 (Doramapimod), in contrast, is a Type II inhibitor. It binds to an allosteric site on the

p38 kinase, which is adjacent to the ATP-binding pocket.[5][6] This binding stabilizes the

inactive, "DFG-out" conformation of the kinase, preventing it from adopting the active

conformation required for ATP binding and catalysis.[6] A key feature of BIRB 796 is its

exceptionally slow dissociation rate from the kinase, contributing to its high potency.[7][8]

Data Presentation: Quantitative Comparison of
Inhibitor Performance
The following tables summarize the key quantitative data for SB203580 and BIRB 796,

providing a clear comparison of their potency and selectivity.

Table 1: Potency of p38 MAPK Inhibitors
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Inhibitor Target Isoform IC50 Kd Notes

SB203580 p38α (SAPK2a) 50 nM[9] - ATP-competitive

p38β (SAPK2b) 500 nM[9] -

10-fold less

potent against

p38β

BIRB 796 p38α 38 nM[1] 0.1 nM[1]

Allosteric

inhibitor with very

high affinity

p38β 65 nM[1] -

Potent against

both α and β

isoforms

p38γ 200 nM[1] - Pan-p38 inhibitor

p38δ 520 nM[1] - Pan-p38 inhibitor

Table 2: Selectivity Profile and Off-Target Effects
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Inhibitor Off-Target IC50 / Kd Notes

SB203580 JNK2α2 3-10 µM (IC50)[10]
Significantly less

potent against JNK

c-Raf-1 1.4 µM (IC50)
Moderate off-target

activity

PKB/Akt 3-5 µM (IC50)[10]

Can affect PI3K/Akt

signaling at higher

concentrations

LCK >10 µM (IC50)[9]
Relatively selective

over LCK

GSK3β >10 µM (IC50)[9]
Relatively selective

over GSK3β

BIRB 796 JNK2α2 98 nM (IC50)
Some off-target

activity against JNK2

c-Raf-1 1.4 µM (IC50)
Similar off-target

activity to SB203580

B-Raf 83 nM (IC50)[1]
Notable off-target

activity

Abl 14.6 µM (IC50)[1]
Weaker off-target

activity

Fyn Weak inhibition[1]

Lck Weak inhibition[1]

Mandatory Visualization
The following diagrams illustrate the p38 MAPK signaling pathway, the distinct mechanisms of

the two inhibitors, and a general workflow for inhibitor characterization.
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Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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